N-(4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Pyridine and Prop-2-en-1-yl Groups: These groups can be introduced through substitution reactions using suitable reagents.
Attachment of the Sulfanyl Group: This step may involve the use of thiolating agents under controlled conditions.
Final Coupling with the Acetamide Moiety: The final step involves coupling the intermediate with an acetamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biology, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This compound may exhibit similar biological activities.
Medicine
In medicine, compounds with triazole rings are explored for their therapeutic potential. This compound may be investigated for its potential use in treating diseases such as cancer, infections, and inflammatory conditions.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: can be compared with other triazole derivatives such as:
Uniqueness
This compound’s uniqueness lies in its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to other triazole derivatives.
Properties
Molecular Formula |
C19H19N5OS |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H19N5OS/c1-3-11-24-18(15-5-4-10-20-12-15)22-23-19(24)26-13-17(25)21-16-8-6-14(2)7-9-16/h3-10,12H,1,11,13H2,2H3,(H,21,25) |
InChI Key |
XOCITZHOGXQKKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CN=CC=C3 |
Origin of Product |
United States |
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